molecular formula C8H8INO2 B2951080 4-Iodo-2-(methylamino)benzoic acid CAS No. 861547-59-3

4-Iodo-2-(methylamino)benzoic acid

Cat. No. B2951080
CAS RN: 861547-59-3
M. Wt: 277.061
InChI Key: VXELOMGMAXRELV-UHFFFAOYSA-N
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Description

4-Iodo-2-(methylamino)benzoic acid is a chemical compound with the CAS Number: 861547-59-3 . It has a molecular weight of 277.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for the compound is 1S/C8H8INO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Mechanism of Action

The mechanism of action of 4-IMBA involves its ability to bind to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-IMBA are primarily related to its ability to inhibit acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This can have a wide range of effects on various physiological processes, including learning and memory, muscle contraction, and cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-IMBA in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one of the limitations of using 4-IMBA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-IMBA in scientific research. One potential direction is the development of new drugs based on the structure of 4-IMBA that can target acetylcholinesterase and other related enzymes. Another potential direction is the use of 4-IMBA in the study of other neurotransmitters and their role in various physiological processes. Additionally, further research is needed to determine the potential toxicity of 4-IMBA and its effects on human health.

Synthesis Methods

The synthesis of 4-IMBA involves the reaction between 4-iodo-2-nitrobenzoic acid and methylamine. This reaction is carried out in the presence of a reducing agent, such as tin(II) chloride or sodium dithionite, which reduces the nitro group to an amino group. The resulting compound is then purified through recrystallization or chromatography to obtain pure 4-IMBA.

Scientific Research Applications

4-IMBA is widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes 4-IMBA a valuable tool for studying the role of acetylcholine in various physiological processes, such as learning and memory.

properties

IUPAC Name

4-iodo-2-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXELOMGMAXRELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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